REACTION_CXSMILES
|
C(OCC(C)(NS(C(F)(F)F)(=O)=O)C)(=O)C(C)=C.C(OC1(CC)CCCC1)(=O)C(C)=C.[C:32]([O:37][C:38]12[CH2:47][CH:42]3[CH2:43][CH:44]([CH2:46][C:40]([OH:48])([CH2:41]3)[CH2:39]1)[CH2:45]2)(=[O:36])[C:33](C)=[CH2:34].N(C(C)(C)C#N)=NC(C)(C)C#N>C(C(C)=O)C>[CH2:34]=[CH:33][C:32]([O:37][C:38]12[CH2:39][C:40]3([OH:48])[CH2:46][CH:44]([CH2:43][CH:42]([CH2:41]3)[CH2:47]1)[CH2:45]2)=[O:36]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC(C)(NS(=O)(=O)C(F)(F)F)C
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC1(CCCC1)CC
|
Name
|
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC12CC3(CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A reflux condenser with a rubber septum was added
|
Type
|
CUSTOM
|
Details
|
the oxygen was removed from the solution by three sequential pump-backfill cycles
|
Type
|
CUSTOM
|
Details
|
transferred to an oil bath
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the polymer precipitated into a 30-fold excess of methanol
|
Type
|
CUSTOM
|
Details
|
The polymer was isolated
|
Type
|
CUSTOM
|
Details
|
ceramic fitted Buchner funnel
|
Type
|
WASH
|
Details
|
Upon final isolation on the Buchner funnel, the polymer was washed 1 time with methanol
|
Type
|
CUSTOM
|
Details
|
The polymer was dried in vacuo at 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature under vacuum
|
Name
|
|
Type
|
|
Smiles
|
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |